n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1204742-77-7) is a boronate ester-functionalized benzamide derivative. Its molecular formula is C₁₄H₁₈BNO₄, with an average molecular weight of 275.11 g/mol (monoisotopic mass: 275.1334). The compound features a methoxy (-OCH₃) group at the aromatic meta-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This structure is critical for applications in Suzuki-Miyaura cross-coupling reactions, where boronate esters act as key intermediates in carbon-carbon bond formation .
Properties
Molecular Formula |
C14H20BNO4 |
|---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
N-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-6-7-10(9-11)12(17)16-18-5/h6-9H,1-5H3,(H,16,17) |
InChI Key |
GYTYGEHJHDVKQF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NOC |
Origin of Product |
United States |
Preparation Methods
Typical Procedure
- Substrate Preparation : 3-Bromo-N-methoxy-N-methylbenzamide is synthesized via bromination of N-methoxy-N-methylbenzamide or direct coupling of 3-bromobenzoic acid derivatives with N-methoxy-N-methylamine.
- Borylation Reaction :
Example :
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Bromo-N-methoxybenzamide | Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 80 | 16 | 85–93 |
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to form the boronate ester.
Directed C–H Borylation
Recent advances in transition-metal-catalyzed C–H activation enable direct borylation of benzamide derivatives without prehalogenation. Iridium or rhodium catalysts with directing groups (e.g., amides) facilitate regioselective borylation at the meta position.
Protocol for Ir-Catalyzed Borylation
- Catalyst : [Ir(OMe)(cod)]₂ with Si,S-ligands (3 mol%)
- Boron Source : B₂pin₂ (1.2 equiv)
- Solvent : 2-Me-THF
- Conditions : 80°C for 16 hours.
Example :
| Substrate | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| N-Methoxybenzamide | [Ir(OMe)(cod)]₂ | Si,S-ligand | 60–72 |
Limitations :
- Requires stoichiometric B₂pin₂.
- Lower yields compared to Miyaura borylation due to competing side reactions.
Nickel-Catalyzed Borylation
Nickel catalysts offer a cost-effective alternative for C–H borylation under mild conditions. This method is particularly useful for electron-rich arenes but requires optimized ligands.
Representative Conditions
- Catalyst : Ni(cod)₂ with N-heterocyclic carbene (NHC) ligands
- Additive : NaOtBu
- Solvent : Methylcyclohexane
- Conditions : 80°C for 16 hours.
Outcome :
- Yields: 50–70% for meta-borylation of benzamides.
- Advantage : Tolerates bulky substituents on the aryl ring.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Miyaura Borylation | High yield, scalability | Requires halogenated precursors | 85–93 |
| Directed C–H Borylation | No prehalogenation | Moderate yields, expensive ligands | 60–72 |
| Nickel Catalysis | Cost-effective, broad substrate scope | Sensitivity to oxygen/moisture | 50–70 |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:
- Catalyst Loading : Reduced to 0.5–1 mol% Pd.
- Solvent Recovery : 1,4-Dioxane is recycled via distillation.
- Purity Control : Column chromatography or crystallization in ethanol ensures >98% purity.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of boronic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-microbial agents.
Mechanism of Action
The mechanism of action of n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzamide derivatives containing boronate ester groups. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Boronate Ester Benzamides
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in the target compound) stabilize the boronate ester, making it less reactive but more stable under basic conditions. This is advantageous for storage and handling . Electron-withdrawing groups (e.g., fluorine in , cyano in ) increase electrophilicity, accelerating cross-coupling reactions but reducing shelf-life due to hydrolysis sensitivity.
Biological Applications :
- Fluorinated analogs (e.g., ) are prioritized in drug discovery for improved metabolic stability and blood-brain barrier penetration.
- Chlorinated derivatives (e.g., ) are used in covalent inhibitor design, leveraging halogen-bonding interactions with target proteins.
Synthetic Utility: The methoxy-substituted compound (target) is favored in Suzuki-Miyaura reactions due to balanced reactivity and stability . Cyanomethyl-substituted variants (e.g., ) are niche tools for bioorthogonal chemistry, enabling late-stage functionalization of biomolecules.
Solubility and Stability: Polar substituents (e.g., dimethylamino in ) enhance aqueous solubility, critical for in vitro assays. Hydrophobic groups (e.g., ethyl in ) improve membrane permeability but may complicate purification.
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